(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

描述

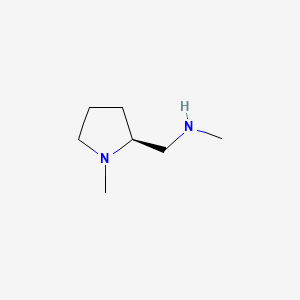

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral amine compound with the molecular formula C6H14N2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a chiral intermediate, such as (S)-1-methyl-2-pyrrolidinemethanol, using reducing agents like lithium aluminum hydride in tetrahydrofuran (THF) . Another approach involves the coupling of chiral intermediates with appropriate reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. For example, the use of metal catalysts such as copper and nickel in a one-pot synthesis process has been reported to achieve high yields of the desired product .

化学反应分析

Types of Reactions

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidine ring.

科学研究应用

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Chiral Building Block : Used as a chiral auxiliary in asymmetric synthesis, facilitating enantioselective reactions.

- Ligand in Catalysis : Acts as a ligand in coordination chemistry, influencing the stereochemical outcomes of reactions involving transition metals.

Biology

- Neurotransmitter Modulation : Investigated for its potential role in modulating neurotransmitter systems, which may impact mood and cognitive functions.

- Bioactive Molecule Precursor : Functions as a precursor for synthesizing bioactive compounds.

Medicine

- Therapeutic Applications : Explored for potential therapeutic effects in treating neurological disorders and other medical conditions due to its interaction with neurotransmitter receptors.

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this may exhibit neuroprotective properties.

Industry

- Pharmaceutical Production : Utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to various industrial processes.

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Chiral auxiliary, ligand in asymmetric synthesis |

| Biology | Neurotransmitter modulation, precursor for bioactive molecules |

| Medicine | Therapeutic applications for neurological disorders |

| Industry | Synthesis of pharmaceuticals and agrochemicals |

Case Study 1: Neurotransmitter Interaction

Research conducted on the interaction of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine with neurotransmitter receptors demonstrated its potential to influence dopamine and serotonin pathways. In vitro assays indicated that the compound could enhance receptor activity, suggesting possible applications in treating mood disorders.

Case Study 2: Asymmetric Synthesis

A study focused on the use of this compound as a chiral auxiliary revealed its effectiveness in promoting enantioselective reactions. The compound was successfully employed to synthesize various pharmaceutical intermediates with high optical purity, showcasing its utility in medicinal chemistry.

作用机制

The mechanism of action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

(S)-1-Methyl-2-pyrrolidinemethanol: A chiral alcohol derivative used in similar applications .

(S)-(+)-2-Pyrrolidinemethanol: Another chiral building block with applications in asymmetric synthesis .

(S)-1-(1-Methylpyrrolidin-2-yl)methyl allyl sulfide: A chiral allyl sulfide with regioselective reaction properties .

Uniqueness

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a methyl group and an amine group on the pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in asymmetric synthesis and other applications.

生物活性

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a chiral organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a central nitrogen atom bonded to various substituents, which contributes to its chirality. Its molecular formula is with a molecular weight of approximately 116.22 g/mol. The compound is typically encountered in its hydrochloride form, enhancing its solubility in water, which is crucial for biological studies .

The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate biochemical pathways related to neurotransmission and metabolism. Preliminary studies suggest that it may influence the activity of neurotransmitter systems, potentially impacting mood and cognitive functions .

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter receptors, similar to other chiral amines. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

Medicinal Chemistry Applications

The compound has been investigated as a precursor for synthesizing tropane alkaloids, which are vital in pharmacology due to their therapeutic properties. These derivatives have shown promise in treating conditions such as depression and anxiety .

Synthesis Methods

Several synthetic approaches have been reported for producing this compound:

- Reductive Amination : The compound can be synthesized via reductive amination reactions involving (S)-1-methylpyrrolidin-2-one and methylamine in the presence of reducing agents.

- Chiral Synthesis : As a chiral building block, it can facilitate enantioselective reactions in asymmetric synthesis .

Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of this compound on rat models. Results indicated alterations in behavioral responses consistent with modulation of dopaminergic pathways, suggesting potential for developing treatments for dopamine-related disorders .

Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of the compound. It was found to exhibit low toxicity levels in vitro, indicating a favorable safety profile for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Neurotransmitter modulation | Precursor for tropane alkaloids | |

| N-Methyl-2-pyrrolidone (NMP) | Solvent; mild irritant | Industrial applications | |

| Tropane Alkaloids | Varies | CNS effects | Pharmacological treatments |

属性

IUPAC Name |

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGHQPQYMACYDU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666069 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175417-85-3 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。